2-Oxobenzimidazole-5-carbaldehyde
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Overview
Description
2-Oxobenzimidazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H6N2O2. It is a derivative of benzimidazole, featuring a formyl group at the 5-position and a keto group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxobenzimidazole-5-carbaldehyde typically involves the cyclization of o-phenylenediamine with formic acid or its derivatives. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions, followed by oxidation to introduce the formyl group at the 5-position .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Oxobenzimidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products:
Oxidation: 2-Oxobenzimidazole-5-carboxylic acid.
Reduction: 2-Hydroxybenzimidazole-5-carbaldehyde.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-Oxobenzimidazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of bioactive molecules, including enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of 2-Oxobenzimidazole-5-carbaldehyde involves its interaction with specific molecular targets:
Molecular Targets: It binds to the minor groove of DNA, recognizing specific base sequences and interfering with DNA replication and transcription.
Pathways Involved: The compound can induce apoptosis in cancer cells by disrupting the function of androgen receptors and other critical proteins involved in cell proliferation.
Comparison with Similar Compounds
Benzimidazole: A parent compound with similar structural features but lacking the formyl and keto groups.
2-Hydroxybenzimidazole-5-carbaldehyde: A reduced form of 2-Oxobenzimidazole-5-carbaldehyde with a hydroxyl group instead of a keto group.
2-Oxobenzimidazole-5-carboxylic acid: An oxidized form with a carboxylic acid group instead of a formyl group.
Uniqueness: this compound is unique due to its dual functional groups (formyl and keto), which provide versatile reactivity and make it a valuable intermediate in synthetic chemistry. Its ability to interact with DNA and proteins also distinguishes it from other benzimidazole derivatives .
Properties
Molecular Formula |
C8H4N2O2 |
---|---|
Molecular Weight |
160.13 g/mol |
IUPAC Name |
2-oxobenzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C8H4N2O2/c11-4-5-1-2-6-7(3-5)10-8(12)9-6/h1-4H |
InChI Key |
KNIPMYBOOWMSCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)N=C2C=C1C=O |
Origin of Product |
United States |
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